3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
CAS No.: 892766-24-4
Cat. No.: VC5047446
Molecular Formula: C23H25FN2O4S
Molecular Weight: 444.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892766-24-4 |
|---|---|
| Molecular Formula | C23H25FN2O4S |
| Molecular Weight | 444.52 |
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
| Standard InChI | InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-6-5-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3 |
| Standard InChI Key | RRXSYHJUSKGOLI-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Introduction
The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one belongs to the quinolinone family, a class of heterocyclic compounds with significant pharmaceutical and biological relevance. This compound is structurally characterized by a quinolinone core functionalized with sulfonyl, fluoro, and morpholino substituents, which contribute to its unique chemical and biological properties.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H21FN2O4S |
| Molecular Weight | Approximately 404.46 g/mol |
| Core Structure | Quinolinone ring system |
| Key Functional Groups | - 3,4-Dimethylphenyl sulfonyl group - Fluorine atom - Morpholino group |
The quinolinone scaffold is widely recognized for its versatility in drug development due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
Synthesis Pathways
Although specific synthesis details for this compound are not directly available in the search results, analogous quinolinone derivatives are typically synthesized through multi-step reactions involving:
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Functionalization of the quinoline ring.
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Introduction of sulfonyl groups via sulfonation reactions.
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Substitution at the 6th and 7th positions with fluorine and morpholino groups using nucleophilic aromatic substitution.
Biological Activity
Quinolinones, including derivatives like this compound, are known for their broad-spectrum biological activities:
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Anticancer Properties: Quinolinones have demonstrated cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis .
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Antibacterial Activity: The quinoline core is a key pharmacophore in many antibiotics.
For example, studies on related compounds have shown high cytotoxicity in MCF-7 breast cancer cells and HL-60 leukemia cells .
Potential Applications
Based on its structural features, 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one may find applications in:
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Oncology: As a potential anticancer agent targeting specific cell lines.
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